Cas no 4832-17-1 (3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one)

3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one 化学的及び物理的性質
名前と識別子
-
- 3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one
- SureCN1865812
- perhydronaphthalen-2-one
- amp
- 2-Decalone (cis-trans)
- AC1L2OJD
- octahydro-naphthalen-2-one
- 2-Decalone,c&
- trans-2-Decalone
- trans-bicyclo[4.4.0]decan-3-one
- (-)-trans-2-decalone
- trans-decal-2-one
- (+)-trans-2-decalone
- Decahydro-2-naphthalenone
- 2(1H)-Naphthalenone, octahydro-, trans-
- trans-decalin-2-one
- Octahydro-2(1H)-naphthalenone
- 2-Decalone,Mixture of cis and trans
- AS-81334
- NSC 289484
- DTXSID00862701
- NSC289484
- 4832-17-1
- AKOS005203444
- G77219
- EINECS 225-411-4
- NSC-289484
- decahydronaphthalen-2-one
- bicyclo[4.4.0]decan-3-one
- MFCD00001731
- 2(1H)-Naphthalenone, octahydro-
- NS00013063
- 157GES295F
- octahydronaphthalen-2-one
- Bicyclo(4.4.0)decan-2-one
- Perhydro-2-naphthalenone
- 2-Decalone,c&t
- SCHEMBL1865812
- 2-Decalone, mixture of cis and trans
- UNII-157GES295F
- 2-DECALONE
-
- MDL: MFCD00001731
- インチ: InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2
- InChIKey: LGVJRKCQQHOWAU-UHFFFAOYSA-N
- ほほえんだ: C1CCC2CC(=O)CCC2C1
計算された属性
- せいみつぶんしりょう: 152.120115130g/mol
- どういたいしつりょう: 152.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.979 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 96 °C/2.5 mmHg(lit.)
- フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >
- 屈折率: n20/D 1.491(lit.)
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.5 mmHg at 25°C
3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 110272-25G |
3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one |
4832-17-1 | 25g |
¥2603.24 | 2023-12-10 | ||
A2B Chem LLC | AB61986-5g |
2-Decalone |
4832-17-1 | 96% | 5g |
$450.00 | 2024-04-19 | |
1PlusChem | 1P003HLU-1g |
2-Decalone,mixture of cis and trans |
4832-17-1 | 95% | 1g |
$72.00 | 2025-02-19 | |
Aaron | AR003HU6-100mg |
2-Decalone,mixture of cis and trans |
4832-17-1 | 98% | 100mg |
$28.00 | 2025-01-22 | |
Aaron | AR003HU6-1g |
2-Decalone,mixture of cis and trans |
4832-17-1 | 98% | 1g |
$101.00 | 2025-01-22 | |
Aaron | AR003HU6-25g |
2-Decalone,mixture of cis and trans |
4832-17-1 | 98% | 25g |
$882.00 | 2025-01-22 | |
Aaron | AR003HU6-250mg |
2-Decalone,mixture of cis and trans |
4832-17-1 | 98% | 250mg |
$43.00 | 2025-01-22 | |
Apollo Scientific | OR30379-1g |
perhydronaphthalen-2-one |
4832-17-1 | 95 | 1g |
£72.00 | 2025-02-19 | |
1PlusChem | 1P003HLU-5g |
2-Decalone,mixture of cis and trans |
4832-17-1 | 95% | 5g |
$183.00 | 2025-02-19 | |
Apollo Scientific | OR30379-10g |
perhydronaphthalen-2-one |
4832-17-1 | 95 | 10g |
£531.00 | 2025-02-19 |
3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one 合成方法
ごうせいかいろ 1
3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one Preparation Products
3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-one 関連文献
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1. 168. The synthesis of polyterpenoid compounds. Part IIIJ. W. Cook,C. A. Lawrence J. Chem. Soc. 1937 817
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2. Benzyne reaction. Part XI. Novel syntheses of 2-(3-substituted phenyl)cycloalkanones by the benzyne reactionT. Kametani,K. Kigasawa,M. Hiiragi,T. Hayasaka,O. Kusama J. Chem. Soc. C 1971 1051
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3. Chiroptical studies. Part 96. Short wavelength (190 nm) circular dichroism of ketonesDavid. N. Kirk J. Chem. Soc. Perkin Trans. 1 1980 787
-
4. Total syntheses of racemic fukinone and of natural (+)-hydroxyeremophilone.A. R. Pinder,Alan K. Torrence J. Chem. Soc. C 1971 3410
-
5. Benzyne reaction. Part XI. Novel syntheses of 2-(3-substituted phenyl)cycloalkanones by the benzyne reactionT. Kametani,K. Kigasawa,M. Hiiragi,T. Hayasaka,O. Kusama J. Chem. Soc. C 1971 1051
-
6. Catalytic alkane activations in reverse microemulsions containing iron salts and hydrogen peroxideT. Briffaud,C. Larpent,H. Patin J. Chem. Soc. Chem. Commun. 1990 1193
-
7. 221. Experiments on the synthesis of substances related to the sterols. Part L. The A→BCD route. Part IIIA. R. Pinder,Robert Robinson J. Chem. Soc. 1952 1224
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8. 522. Synthesis of some angularly bridged cyclic systems. Part IIR. D. Haworth,B. G. Hutley,R. G. Leach,G. Rodgers J. Chem. Soc. 1962 2720
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Xiaoxiao Ding,Yongnian Ni,Serge Kokot Anal. Methods 2015 7 961
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10. Equilibration of alkene regioisomers in trans-and cis-octalinsHugh W. Thompson,Kamlesh D. Gaglani J. Chem. Soc. Perkin Trans. 2 1993 967
3,4,4a,5,6,7,8,8a-octahydro-1h-naphthalen-2-oneに関する追加情報
3,4,4a,5,6,7,8,8a-Octahydro-1H-Naphthalen-2-One (CAS No. 4832-17-1)
The compound 3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one (CAS No. 4832-17-1) is a bicyclic ketone with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of naphthoquinones and is characterized by its fused bicyclic system and a ketone functional group. The octahydro designation indicates the presence of eight hydrogen atoms in the fully saturated ring system.
Recent studies have highlighted the potential of 3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one as a precursor for the synthesis of bioactive molecules. Its rigid bicyclic framework makes it an ideal scaffold for drug design. Researchers have explored its ability to act as a template for constructing complex natural product analogs. For instance, its use in the synthesis of certain alkaloids and terpenoids has been reported in several high-impact journals.
The naphthalenone core of this compound has been shown to exhibit interesting electronic properties due to the conjugation between the aromatic rings and the ketone group. This property has led to its application in materials science as a component in organic semiconductors. Recent advancements in this area have demonstrated that derivatives of this compound can enhance the charge transport properties of organic electronics.
In terms of synthesis methods, 3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one can be prepared via various routes. One common approach involves the Diels-Alder reaction followed by reduction and oxidation steps to introduce the ketone functionality. Another method utilizes intramolecular cyclization reactions under specific conditions to form the bicyclic system. These methods have been optimized in recent years to improve yield and selectivity.
From a biological standpoint,3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one has shown moderate activity against certain cancer cell lines in vitro. Researchers have attributed this activity to its ability to modulate cellular signaling pathways involved in apoptosis and cell proliferation. Furthermore,in silico studies suggest that this compound may have potential as an inhibitor of key enzymes associated with neurodegenerative diseases.
The study of naphthalenone derivatives has also extended into green chemistry practices. Scientists have developed catalytic systems that enable the selective functionalization of this compound under mild conditions. These methods are particularly promising for large-scale production and offer a sustainable alternative to traditional synthetic routes.
In conclusion,3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one (CAS No. 4832-17-1) is a versatile compound with applications spanning organic synthesis,pharmacology, and materials science. Its unique structure and reactivity make it a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new properties and applications,this compound is poised to play an increasingly important role in modern chemistry.
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